

Ledaborbactam: A Technical Guide to its β -Lactamase Inhibition Profile

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Compound of Interest

Compound Name: *Ledaborbactam*

Cat. No.: *B3324388*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the β -lactamase inhibitory activity of **ledaborbactam** (formerly VNRX-5236), a novel, orally bioavailable, boronic acid-based β -lactamase inhibitor. **Ledaborbactam** is under development in combination with the oral cephalosporin ceftibuten to address infections caused by multidrug-resistant Enterobacterales.

Target β -Lactamase Classes

Ledaborbactam demonstrates a broad spectrum of activity against serine β -lactamases, encompassing Ambler classes A, C, and D. It effectively restores the antibacterial activity of ceftibuten against bacteria producing these enzymes. Notably, **ledaborbactam** does not inhibit metallo- β -lactamases (MBLs) of Ambler class B.^{[1][2]}

The primary targets of **ledaborbactam** include:

- Ambler Class A: This class includes many common extended-spectrum β -lactamases (ESBLs) and carbapenemases. **Ledaborbactam** has shown potent inhibition of key class A enzymes such as:
 - CTX-M-15^{[3][4]}
 - SHV-5^{[3][4]}
 - Klebsiella pneumoniae carbapenemase (KPC-2)^{[3][4]}

- Ambler Class C: These are typically cephalosporinases that can be chromosomally or plasmid-encoded. **Ledaborbactam** is an effective inhibitor of AmpC enzymes, for instance, P99AmpC.[3][4]
- Ambler Class D: This class includes the oxacillinase (OXA) carbapenemases. **Ledaborbactam** has demonstrated inhibitory activity against OXA-48.[3][5]

Quantitative Inhibition Data

The inhibitory potency of **ledaborbactam** against a panel of purified serine β -lactamases has been characterized through biochemical assays. The 50% inhibitory concentrations (IC50) and inhibition constants (Ki) are summarized below.

β -Lactamase	Ambler Class	Enzyme Type	IC50 (μ M)
CTX-M-15	A	ESBL	0.02
SHV-5	A	ESBL	0.03
KPC-2	A	Carbapenemase	0.04
P99AmpC	C	Cephalosporinase	0.01
CMY-2	C	Cephalosporinase	0.01
OXA-1	D	Oxacillinase	0.40
OXA-48	D	Carbapenemase	0.32

Table 1: IC50 values of **ledaborbactam** (VNRX-5236) against various purified serine β -lactamases.[3]

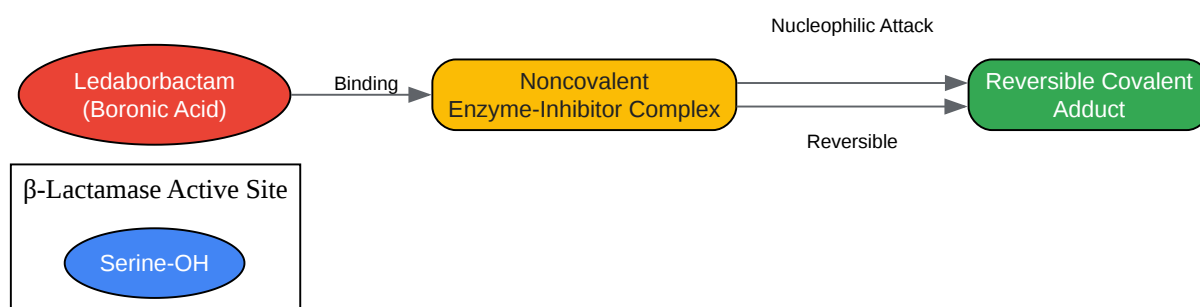
Further kinetic characterization reveals that **ledaborbactam** is a reversible, covalent inhibitor. The inhibition follows a two-step model involving the formation of a noncovalent complex followed by the formation of a reversible covalent bond with the active site serine residue.[3] The kinetic parameters for this interaction are detailed in the following table.

β -Lactamase	K _i (μ M)	k ₂ /K _i ($M^{-1}s^{-1}$)	k ₋₂ ($10^{-4} s^{-1}$)	t _{1/2} (min)
CTX-M-15	0.01	1.1×10^5	2.5	46
SHV-5	0.11	2.5×10^4	13	9
KPC-2	0.05	4.8×10^4	4.2	28
P99AmpC	0.01	2.3×10^5	24	5

Table 2: Kinetic parameters of **ledaborbactam** (VNRX-5236) inhibition against purified serine β -lactamases.[3][4]

Mechanism of Action

Ledaborbactam, as a boronic acid-containing compound, acts as a transition-state analog inhibitor of serine β -lactamases. The boron atom forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue in the active site of the enzyme. This interaction mimics the tetrahedral transition state formed during the hydrolysis of a β -lactam antibiotic, thereby blocking the enzyme's catalytic activity.



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Mechanism of **Ledaborbactam** Inhibition

Experimental Protocols

Determination of IC₅₀ for β -Lactamase Inhibition

This protocol outlines a general method for determining the IC₅₀ value of a β -lactamase inhibitor using the chromogenic substrate nitrocefin.

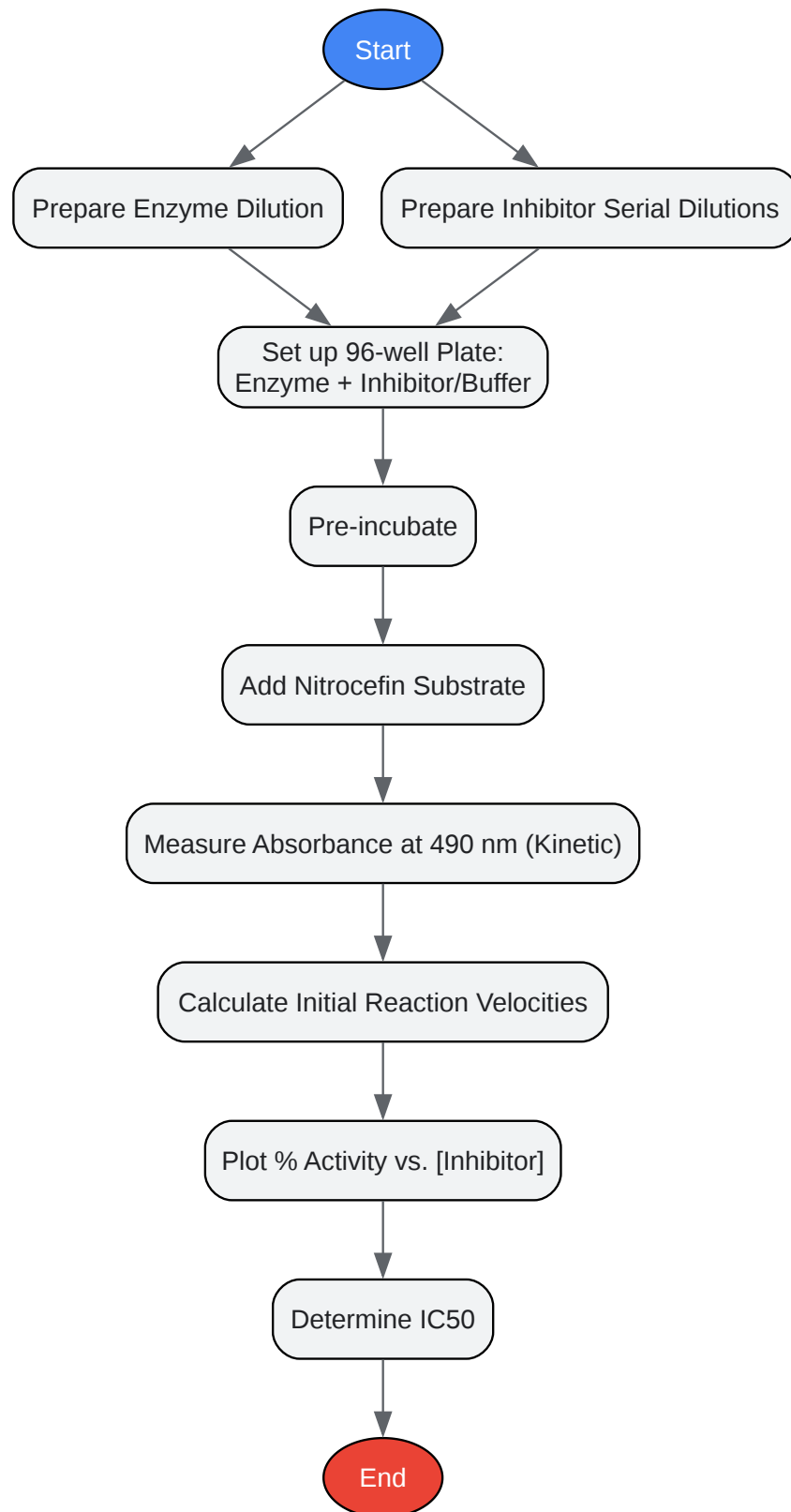
Materials:

- Purified β -lactamase enzyme
- **Ledaborbactam** (or other inhibitor) stock solution
- Nitrocefin solution
- Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
- 96-well microtiter plates
- Microplate reader capable of measuring absorbance at 490 nm

Procedure:

- **Enzyme Preparation:** Dilute the purified β -lactamase in assay buffer to a concentration that results in a linear rate of nitrocefin hydrolysis for at least 10 minutes.
- **Inhibitor Preparation:** Perform serial dilutions of the **ledaborbactam** stock solution in assay buffer to create a range of concentrations to be tested.
- **Assay Setup:**
 - In a 96-well plate, add a fixed volume of the diluted enzyme to each well.
 - Add an equal volume of the serially diluted inhibitor to the respective wells.
 - Include control wells with enzyme and assay buffer (no inhibitor) and wells with assay buffer only (blank).
 - Pre-incubate the enzyme and inhibitor mixtures for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).

- Reaction Initiation: Add a fixed volume of the nitrocefin solution to each well to initiate the enzymatic reaction.
- Data Acquisition: Immediately begin monitoring the change in absorbance at 490 nm over time using a microplate reader in kinetic mode.
- Data Analysis:
 - Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
 - Normalize the velocities to the uninhibited control (100% activity).
 - Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic regression).



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